MT477

Catalog No.
S548500
CAS No.
M.F
C31H30N2O12S3
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MT477

Product Name

MT477

IUPAC Name

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Molecular Formula

C31H30N2O12S3

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3

InChI Key

AQFSTZWCFIWEMA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

solubility

Soluble in DMSO, not in water

Synonyms

MT477; MT 477; MT-477

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

The exact mass of the compound Tetramethyl 6'-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[[1,3]dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is 718.09609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MT477 is a highly specialized, structurally complex thiopyrano[2,3-c]quinoline derivative primarily utilized as a potent, multi-targeted kinase inhibitor in preclinical oncology and signal transduction research [1]. Unlike simple, broad-spectrum kinase probes, MT477 features a unique spiro-dithiole architecture that confers precise modulation of protein kinase C-alpha (PKC-α), Aurora kinase A (AURKA), and the Ras/ERK1/2 signaling pathways[2]. For procurement professionals and laboratory managers, the critical selection criteria for MT477 revolve around its strict >99% HPLC purity requirement, its specific solubility profile (necessitating DMSO-based stock formulations), and its validated in vivo efficacy at low doses, such as 1 mg/kg [3]. These attributes make it an indispensable, albeit handling-sensitive, reagent for decoupling Ras-dependent and Ras-independent cellular mechanisms in non-Ras-mutated cancer models.

Substituting MT477 with generic, broad-spectrum PKC inhibitors (such as staurosporine or chelerythrine) or lower-purity quinoline derivatives fundamentally compromises assay integrity [1]. Broad-spectrum agents lack MT477’s distinct temporal control, often simultaneously suppressing multiple downstream pathways and inducing high off-target cellular toxicity, which confounds the interpretation of Ras-pathway specific data[2]. Furthermore, crude or structurally simplified quinoline analogs fail to replicate MT477’s dual-targeting capability—specifically its 77% inhibition of AURKA and potent induction of NRF-2 signaling[3]. From a procurement perspective, utilizing sub-standard purity (<99%) or structurally distinct analogs leads to inconsistent dose-dependent responses and formulation instability, ultimately resulting in irreproducible xenograft data and wasted research expenditure.

Temporal Control of Downstream Signaling Pathways

MT477 provides precise temporal control over intracellular signaling that generic PKC inhibitors fail to achieve [1]. In cultured H226 human lung carcinoma cells, MT477 specifically inhibits the activity of PKC-α and its immediate downstream targets, ERK1/2 and Akt, before exerting any measurable effect on Ras activity [1]. This sequential inhibition allows researchers to isolate specific signaling nodes, a capability not present in broad-spectrum agents that cause simultaneous pathway collapse.

Evidence DimensionSequence of kinase pathway inhibition
Target Compound DataInhibits PKC-α, ERK1/2, and Akt prior to Ras modulation
Comparator Or BaselineBroad-spectrum PKC inhibitors (simultaneous pathway suppression)
Quantified DifferenceDistinct temporal separation of downstream target inhibition
ConditionsH226 human lung carcinoma cell assays

Enables precise decoupling of Ras-dependent and Ras-independent signaling events in complex preclinical cancer models.

In Vivo Anti-Tumor Efficacy and Systemic Toxicity

MT477 demonstrates exceptional in vivo efficacy at low procurement volumes compared to baseline quinoline derivatives [1]. In H226 xenograft murine models, continuous intraperitoneal administration of MT477 at a dose of just 1 mg/kg resulted in a 62.1 ± 15.3% reduction in tumor size compared to untreated controls[1]. Crucially, blood serum chemistry analysis revealed minimal systemic toxicity, highlighting its superior therapeutic window for long-term preclinical studies.

Evidence DimensionTumor growth inhibition
Target Compound Data62.1 ± 15.3% reduction in tumor size at 1 mg/kg
Comparator Or BaselineUntreated control / Baseline quinoline derivatives
Quantified Difference>60% reduction in tumor volume with minimal systemic toxicity
ConditionsIn vivo H226 xenograft murine model (continuous IP treatment)

Validates the compound's suitability for advanced preclinical xenograft studies requiring high efficacy and low off-target toxicity.

Dual Kinase Inhibition Profile (AURKA and MAPK14)

Beyond its primary role as a PKC-α inhibitor, MT477 exhibits a highly specific multi-kinase inhibition profile[1]. Comprehensive kinase assays utilizing a 234-kinase panel demonstrated that MT477 inhibits Aurora kinase A (AURKA) by 77 ± 1%, MAPK14 by 104 ± 2%, and AMPK A2/B1/G1 by 89% [1]. This dual-targeting capability, coupled with strong induction of NRF-2 signaling, differentiates MT477 from standard single-target probes like Go6976.

Evidence DimensionMulti-kinase inhibition profile
Target Compound Data77 ± 1% inhibition of AURKA; 104 ± 2% for MAPK14
Comparator Or BaselineStandard single-target PKC inhibitors
Quantified DifferenceSignificant, quantifiable off-target/dual-target engagement (AURKA, MAPK14, AMPK)
ConditionsIn vitro kinase inhibition assay (234 kinases/phosphatases panel)

Provides a single-molecule procurement solution for studies investigating the intersection of PKC-α, AURKA, and NRF-2 signaling pathways.

Purity-Dependent Reproducibility and Assay Usability

The procurement of MT477 at >99% HPLC purity is critical for maintaining assay reproducibility . High-purity MT477 guarantees a consistent, dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation across multiple cancer cell lines, yielding strict IC50 values ranging from 0.013 to 0.051 mM [1]. Utilizing lower purity (<95%) crude mixtures introduces synthesis byproducts that can trigger non-specific poly-caspase-dependent apoptosis, skewing these IC50 values and invalidating the resulting data.

Evidence DimensionAssay reproducibility and IC50 consistency
Target Compound Data>99% HPLC purity required for consistent IC50 (0.013 - 0.051 mM)
Comparator Or BaselineCrude/lower-purity quinoline derivatives (<95%)
Quantified DifferenceElimination of non-specific apoptotic artifacts caused by impurities
ConditionsIn vitro proliferation assays across 6 cancer cell lines

Ensures reliable, dose-dependent data generation without confounding toxicity from synthesis byproducts.

Formulation Compatibility and Storage Stability

MT477’s complex spiro-dithiole-thiopyrano structure necessitates stringent formulation and storage protocols to prevent API degradation . While stable for short-term handling at 0-4°C, long-term stability requires storage at -20°C in a dry, dark environment . For assay formulation, MT477 must be initially dissolved in DMSO to create a stable stock solution; direct formulation in aqueous buffers without a DMSO carrier leads to rapid precipitation and loss of quantifiable target engagement.

Evidence DimensionFormulation stability and solvent compatibility
Target Compound DataStable at -20°C; requires DMSO for primary stock formulation
Comparator Or BaselineDirect aqueous-only formulation attempts
Quantified DifferencePrevention of compound precipitation and degradation
ConditionsStandard laboratory storage and assay preparation workflows

Prevents costly degradation of the active compound and ensures accurate, soluble dosing in sensitive cell-based assays.

Preclinical Xenograft Modeling of Non-Ras-Mutated Cancers

Due to its ability to inhibit PKC-α and its downstream targets before affecting Ras activity, MT477 is the preferred procurement choice for in vivo xenograft models of non-Ras-mutated cancers [1]. Its high efficacy at low doses (1 mg/kg) and minimal systemic toxicity make it ideal for continuous intraperitoneal treatment schedules [1].

Multi-Kinase Pathway Interrogation (PKC-α and AURKA)

MT477 is highly suited for complex signal transduction studies requiring simultaneous modulation of multiple pathways [2]. Its validated ability to inhibit both PKC-α and AURKA (77% inhibition), while strongly inducing NRF-2 signaling, allows researchers to use a single, well-characterized probe instead of a cocktail of individual inhibitors [2].

High-Throughput Kinase Profiling and Epigenetic Assays

Procured at >99% HPLC purity, MT477 is an excellent benchmark compound for high-throughput in vitro proliferation and kinase profiling assays [3]. Its consistent, dose-dependent inhibitory profile (IC50 range of 0.013 to 0.051 mM) across multiple cell lines ensures reliable, reproducible data free from the artifacts common to crude quinoline mixtures [3].

Development of Standardized DMSO-Based Assay Formulations

Because of its specific solubility requirements, MT477 serves as a rigorous standard for developing and validating DMSO-based stock formulations for complex spiro-compounds . Its predictable stability at -20°C and requirement for careful aqueous titration make it a valuable reference material for optimizing laboratory handling and formulation workflows.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

15

Exact Mass

718.09608792 g/mol

Monoisotopic Mass

718.09608792 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ouelaa-Benslama R, De Wever O, Hendrix A, Sabbah M, Lambein K, Land D, Prévost G, Bracke M, Hung MC, Larsen AK, Emami S, Gespach C. Identification of a GαGβγ, AKT and PKCα signalome associated with invasive growth in two genetic models of human breast cancer cell epithelial-to-mesenchymal transition. Int J Oncol. 2012 Jul;41(1):189-200. doi: 10.3892/ijo.2012.1457. Epub 2012 Apr 30. PubMed PMID: 22552300.
2: Jasinski P, Zwolak P, Terai K, Vogel RI, Borja-Cacho D, Dudek AZ. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7. PubMed PMID: 21508363.
3: Jasinski P, Zwolak P, Terai K, Borja-Cacho D, Dudek AZ. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40. doi: 10.1007/s10637-009-9330-9. Epub 2009 Oct 1. PubMed PMID: 19795097.
4: Jasinski P, Zwolak P, Terai K, Dudek AZ. Novel Ras pathway inhibitor induces apoptosis and growth inhibition of K-ras-mutated cancer cells in vitro and in vivo. Transl Res. 2008 Nov;152(5):203-12. doi: 10.1016/j.trsl.2008.09.001. Epub 2008 Oct 11. PubMed PMID: 19010291.
5: Jasinski P, Welsh B, Galvez J, Land D, Zwolak P, Ghandi L, Terai K, Dudek AZ. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32. Epub 2007 Oct 24. PubMed PMID: 17957339.

Explore Compound Types